O-Methyl chloroethanethioate
Description
O-Methyl chloroethanethioate (chemical formula: C₃H₅ClOS) is a thioate ester characterized by an O-methyl group, a chloroethyl moiety, and a thioester functional group. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are extensively discussed in literature. The compound’s O-methyl and chloroethyl substituents influence its physicochemical properties, stability, and interactions with biological targets .
Properties
CAS No. |
89912-01-6 |
|---|---|
Molecular Formula |
C3H5ClOS |
Molecular Weight |
124.59 g/mol |
IUPAC Name |
O-methyl 2-chloroethanethioate |
InChI |
InChI=1S/C3H5ClOS/c1-5-3(6)2-4/h2H2,1H3 |
InChI Key |
SYIBLTAWTVJARC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=S)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methyl chloroethanethioate can be synthesized through several methods. One common approach involves the reaction of ethanethiol with methyl chloroformate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: O-Methyl chloroethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form alcohols or thiols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed:
- Substituted derivatives (e.g., amides, ethers, thioethers)
- Sulfoxides and sulfones
- Alcohols and thiols
Scientific Research Applications
O-Methyl chloroethanethioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of O-Methyl chloroethanethioate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group, allowing nucleophilic substitution reactions to occur. The thioester group can undergo oxidation or reduction, leading to the formation of various products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The activity and toxicity of O-methyl chloroethanethioate can be contextualized by comparing it to structurally related compounds, focusing on substituent effects, receptor affinity, and ecotoxicological profiles.
Substituent Effects on Bioactivity
- O-Methylation and Activity: Evidence highlights that the number and position of O-methyl groups significantly modulate bioactivity. For example, compounds with two O-methyl groups (e.g., derivatives 17 and 19) exhibit optimal activity in primary screens, while those with none (compound 11) or four (compound 21) are inactive . This suggests a "sweet spot" for O-methylation, likely due to steric and electronic effects on molecular recognition. Implication for this compound: If this compound has a single O-methyl group, its activity may differ from analogs with multiple substitutions.
Chloroethyl vs. Other Halogenated Groups :
Chloroethyl substituents, as in chloroethane (C₂H₅Cl), are associated with moderate volatility (boiling point: 12.3°C) and reactivity with alkali metals . In contrast, fluorinated or brominated analogs often exhibit distinct electronic properties and binding affinities. For instance, o-fluoro derivatives (e.g., (S)-8) show high 5-HT₁A receptor affinity comparable to O-methyl analogs , suggesting halogen type critically impacts target engagement.
Receptor Affinity and QSAR Insights
- QSAR Analysis: A Hansch analysis of O-methyl, o-fluoro, and o-t-butyl derivatives (compounds (S)-1–(S)-16) revealed that steric and electronic parameters govern 5-HT₁A receptor binding. The O-methyl derivative (S)-2 exhibited nanomolar affinity, comparable to the antagonist WB4101, indicating that methyl groups enhance hydrophobic interactions without excessive steric hindrance . Implication: this compound’s chloroethyl group may reduce receptor affinity compared to smaller substituents (e.g., methyl or fluoro) due to increased steric bulk.
Antimicrobial and Ecotoxicological Profiles
- For example, p- and o-aniline O-ethyl oximes showed moderate activity against C. albicans (MIC = 0.21 µM), but O-methylation alone was insufficient to improve efficacy . Implication: this compound may lack intrinsic antimicrobial activity but could serve as a synergist with other agents.
- Ecotoxicology: O-Methyl ethers of oximes displayed acute toxicity in aquatic organisms (e.g., Daphnia class III toxicity), though β-cyclocitral O-methyl ether was less toxic . Implication: this compound’s chloroethyl group may exacerbate ecotoxicity compared to non-halogenated thioates.
Table 1: Comparative Properties of this compound and Analogs
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